molecular formula C15H9F4N5O B2474052 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide CAS No. 942000-06-8

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide

Cat. No. B2474052
CAS RN: 942000-06-8
M. Wt: 351.265
InChI Key: UXCLCWHNZAPCJD-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide, also known as DIFTZ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DIFTZ is a tetrazole-based compound that has been shown to exhibit potent biological activity, making it a promising candidate for drug development.

Scientific Research Applications

Polymer Synthesis and Characterization

A study by Butt et al. (2005) explored the synthesis of new diamines, including compounds related to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide, and their polymerization with various anhydrides. The polymers exhibited solubility in organic solvents and significant thermal stability, indicating potential use in high-performance materials (Butt et al., 2005).

Photoaffinity Labeling

Schnapp and Platz (1993) investigated fluorinated aryl azides, including compounds structurally similar to this compound, for photoaffinity labeling. Their findings on the reaction rates and behaviors of these compounds could have implications for the development of more efficient photoaffinity labels in biochemical research (Schnapp & Platz, 1993).

Frustrated Lewis Pairs

Kronig et al. (2011) studied frustrated Lewis pairs involving N-heterocyclic carbenes similar to this compound. These compounds showed potential in activating dihydrogen and tetrahydrofuran, indicating their usefulness in catalysis and hydrogen storage applications (Kronig et al., 2011).

Electrochemical Properties

Schreivogel et al. (2006) focused on the electrochemical properties of tetrasubstituted ethenes, closely related to the this compound structure. They found that these compounds exhibit unique electrochemical behaviors, which could be relevant in the development of advanced materials for electronic applications (Schreivogel et al., 2006).

Structural, Thermal, and Mechanical Properties

Mondal et al. (2017) discovered polymorphs of a fluorinated amide structurally related to this compound. They highlighted the significance of C-H⋅⋅⋅F interactions in these compounds, providing insights into the design of materials with specific mechanical properties (Mondal et al., 2017).

Herbicidal Activity

Hwang et al. (2005) synthesized and evaluated a difluorobenzyl isoxazoline derivative, structurally similar to this compound, as a potential rice herbicide. Their findings suggest that such compounds could be effective in controlling annual weeds, contributing to agricultural pest management strategies (Hwang et al., 2005).

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F4N5O/c16-10-3-1-8(5-12(10)18)15(25)20-7-14-21-22-23-24(14)9-2-4-11(17)13(19)6-9/h1-6H,7H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCLCWHNZAPCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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